Methyl(diphenyl)(trifluoromethyl)silane
Description
Methyl(diphenyl)(trifluoromethyl)silane is an organosilicon compound featuring a silicon center bonded to methyl, diphenyl, and trifluoromethyl groups. This structure combines steric bulk from the phenyl groups with the strong electron-withdrawing character of the trifluoromethyl (-CF₃) moiety. Such hybrid properties make it valuable in catalysis, silylation reactions, and as a precursor in synthesizing functionalized silanols or silicon-based materials .
Properties
CAS No. |
167907-22-4 |
|---|---|
Molecular Formula |
C14H13F3Si |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
methyl-diphenyl-(trifluoromethyl)silane |
InChI |
InChI=1S/C14H13F3Si/c1-18(14(15,16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
APFQDSDHIOUCHH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Example Reaction Pathway:
$$
\text{PhSO}2\text{CF}2\text{X} + \text{(Ph)}2\text{SiCl} \xrightarrow{\text{Mg or n-BuLi}} \text{(Ph)}2\text{SiCF}3\text{CH}3 + \text{byproducts}
$$
Mechanistic Insight :
Magnesium or alkyl lithium facilitates nucleophilic substitution, replacing the halide (X) on the trifluoromethyl sulfone with the diphenylsilane group. The reaction proceeds via a single-electron transfer (SET) mechanism, generating a trifluoromethyl radical intermediate.
Data Table: Yields and Conditions
| Reagent System | Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| PhSO₂CF₂Br + (Ph)₂SiCl | n-BuLi | -78 | THF | 78 | |
| PhSO₂CF₂I + (Ph)₂SiCl | TDAE | -30 | DME | 60 |
Key Features :
- High Chemoselectivity : Diphenylchlorosilane preferentially reacts with the trifluoromethyl sulfone over other silicon precursors.
- Scalability : Reactions are amenable to gram-scale synthesis due to the stability of intermediates.
Coupling Reactions with Trifluoromethyl Halides
This approach employs trifluoromethyl iodides or bromides as CF₃ sources, coupled with diphenylmethylsilanes.
Example Reaction:
$$
\text{(Ph)}2\text{CH}2\text{SiH} + \text{CF}3\text{I} \xrightarrow{\text{Cu catalyst}} \text{(Ph)}2\text{SiCF}3\text{CH}3 + \text{HI}
$$
Mechanistic Insight :
Copper-based catalysts (e.g., CuI) facilitate oxidative addition of CF₃I to the silicon center, followed by reductive elimination to form the C–Si bond.
Data Table: Catalytic Systems
| CF₃ Source | Silane Precursor | Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| CF₃I | (Ph)₂SiCl | CuI | 0–25 | DCM | 55 | |
| CF₃Br | (Ph)₂SiH | Pd(PPh₃)₄ | 80 | Toluene | 65 |
Limitations :
- Catalyst Toxicity : Phosphorus-based ligands (e.g., PPh₃) require strict handling due to their toxicity.
- Side Reactions : Competing Si–H activation can lead to silanol byproducts if moisture is present.
Electrochemical and Fluoride-Initiated Methods
These methods utilize fluoride ions to generate reactive trifluoromethyl species.
Example Reaction:
$$
\text{(Ph)}2\text{SiF}3 + \text{CH}3\text{MgBr} \xrightarrow{\text{F}^-} \text{(Ph)}2\text{SiCF}3\text{CH}3 + \text{MgBrF}_2
$$
Mechanistic Insight :
Fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) abstract a proton from the silicon-bound fluorine, forming a trifluoromethide intermediate. This nucleophile attacks the electrophilic carbon in methylating agents.
Data Table: Fluoride Sources
| Fluoride Source | Methylating Agent | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| TBAF | CH₃Li | -78 | THF | 82 | |
| KF | CH₃MgBr | 0 | Et₂O | 75 |
Advantages :
- Mild Conditions : Reactions proceed at low temperatures, minimizing side reactions.
- Broad Applicability : Compatible with sensitive functional groups (e.g., alkenes, esters).
Magnesium-Mediated Reductive Fluoromethylation
This method employs magnesium to reduce trifluoromethyl precursors and couple them with silanes.
Example Reaction:
$$
\text{PhSO}2\text{CF}3 + \text{(Ph)}2\text{SiCl} \xrightarrow{\text{Mg}} \text{(Ph)}2\text{SiCF}3\text{CH}3 + \text{PhSO}_2\text{MgCl}
$$
Mechanistic Insight :
Magnesium reduces the sulfone group, generating a trifluoromethyl radical that couples with the silicon center.
Data Table: Reductive Systems
| Precursor | Silane | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| PhSO₂CF₃ | (Ph)₂SiCl | 40–80 | Toluene | 80 | |
| CF₃COOH | (Ph)₂SiOH | 25 | THF | 70 |
Challenges :
- Byproduct Management : Diphenyl disulfide (PhSSPh) is formed as a byproduct, requiring separation.
- Cost : High-purity magnesium is required for reproducibility.
Alternative Approaches
Fluoroform-Based Synthesis
Fluoroform (CHF₃) can be used in the presence of potassium and hexamethyldisiloxane to generate trifluoromethylsilanes. For diphenyl derivatives:
$$
\text{CHF}3 + \text{(Ph)}2\text{SiCl} \xrightarrow{\text{K}} \text{(Ph)}2\text{SiCF}3\text{CH}_3 + \text{KCl}
$$
Key Findings :
- Yield : Up to 85% with optimized stoichiometry (1:1.25 K to silane).
- Safety : Avoids ozone-depleting reagents like freons.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Silylation (Mg/alkyl Li) | High chemoselectivity | Requires low temperatures | 60–82% |
| Coupling (Cu/Pd) | Broad functional group tolerance | Toxic catalysts | 55–75% |
| Electrochemical (F⁻) | Mild conditions | Limited scalability | 70–85% |
| Reductive (Mg) | Cost-effective | Byproduct separation needed | 70–80% |
| Fluoroform (K) | Environmentally friendly | Requires specialized equipment | 80–85% |
Chemical Reactions Analysis
Types of Reactions: Methyl(diphenyl)(trifluoromethyl)silane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form various silicon-containing products.
Reduction: It can be reduced to form simpler silicon compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and halides. The reactions are typically carried out in polar solvents like THF or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or organic solvents.
Major Products: The major products formed from these reactions include trifluoromethylated alcohols, ketones, and silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl(diphenyl)(trifluoromethyl)silane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance bioavailability and metabolic stability.
Medicine: It is employed in the development of new drugs, particularly those targeting enzymes and receptors that interact with trifluoromethylated compounds.
Industry: The compound is used in the production of specialty chemicals, including materials with unique electronic and optical properties
Mechanism of Action
The mechanism by which Methyl(diphenyl)(trifluoromethyl)silane exerts its effects involves the generation of a highly reactive trifluoromethyl anion (CF3-) intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-silicon bonds. The presence of the trifluoromethyl group can also stabilize transition states and intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Related Silanes
Substituent Effects on Reactivity and Stability
Diphenyl(4-(trifluoromethyl)phenyl)silane
- Structure : Diphenyl and 4-trifluoromethylphenyl groups.
- Reactivity: Undergoes visible light-mediated oxidation to form silanols (e.g., Diphenyl(4-(trifluoromethyl)phenyl)silanol) with 75% yield under organoboron catalysis. The trifluoromethyl group stabilizes intermediates via inductive effects .
Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane
- Structure : Trimethyl silicon with conjugated ethynyl substituents.
- Reactivity: Ethynyl groups enable participation in Sonogashira coupling reactions, forming extended π-systems. This contrasts with Methyl(diphenyl)(trifluoromethyl)silane, where the CF₃ group prioritizes electrophilic reactivity over conjugation .
[difluoro(phenylsulfonyl)methyl]trimethyl-silane
- Structure : Difluoro, phenylsulfonyl, and trimethyl groups.
- Reactivity: The sulfonyl group provides stronger electron-withdrawing effects than CF₃, enhancing electrophilicity at silicon.
Fluorinated Substituents: CF₃ vs. Other Fluorinated Groups
DIMETHYLPHENYLFLUOROSILANE
- Structure : Fluorine atom directly bonded to silicon.
- Reactivity: Direct Si–F bonds are highly polarized, making this compound reactive in nucleophilic substitutions. However, the mono-fluorine substituent lacks the steric and electronic impact of CF₃ in this compound .
Trichlorofluorosilane (Cl₃FSi)
Reactivity in Key Reactions
Silylation of Alcohols
- This compound : The CF₃ group increases silicon’s electrophilicity, accelerating silylation of primary alcohols. However, steric bulk from diphenyl groups may hinder reactions with bulky substrates .
- Diphenyl Silane : Less electrophilic but effective for silylating 1,2- and 1,3-diols due to lower steric demand .
C–S Bond Activation
- Trifluoromethyl groups in aryl silanes (e.g., this compound) promote desulfonylative cross-coupling, unlike non-fluorinated analogs like diphenyl sulfone, which are inert .
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